2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide
Overview
Description
2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide is a chemical compound with potential applications in various fields of science and industry. This compound features a bromine atom, a fluorophenyl group, and a methylated pyridine ring, making it a versatile intermediate for further chemical synthesis.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone using bromine in the presence of a suitable solvent like dichloromethane.
Hydrobromination: The brominated product can then be treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale bromination and hydrobromination reactions, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, forming a different compound.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium iodide (NaI) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrogenated derivatives.
Substitution: Alkyl or aryl-substituted products.
Scientific Research Applications
Chemistry: It can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in biological studies to understand the effects of bromine and fluorine-containing compounds on biological systems.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of 2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets in the body, such as enzymes or receptors, to exert its effects. The bromine and fluorine atoms could play a crucial role in these interactions, potentially enhancing the compound's binding affinity and specificity.
Comparison with Similar Compounds
2-Bromo-4-fluorophenacyl bromide: Similar structure but with a different arrangement of the fluorophenyl group.
2-Bromo-6-fluoropyridine: Contains a fluorine atom on the pyridine ring but lacks the additional phenyl group.
Properties
IUPAC Name |
2-bromo-1-[6-(4-fluorophenyl)-2-methylpyridin-3-yl]ethanone;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO.BrH/c1-9-12(14(18)8-15)6-7-13(17-9)10-2-4-11(16)5-3-10;/h2-7H,8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXABUSJKJPXVEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)CBr.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208076-07-6 | |
Record name | Ethanone, 2-bromo-1-[6-(4-fluorophenyl)-2-methyl-3-pyridinyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208076-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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